Niravoline is a chemical compound classified as a selective kappa-opioid receptor agonist, primarily recognized for its diuretic and aquaretic properties. Its molecular formula is . Niravoline has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in managing conditions associated with brain edema and pain relief.
Niravoline is derived from synthetic pathways involving various organic reactions. It belongs to the class of compounds that interact specifically with kappa-opioid receptors, which are part of the opioid receptor family. These receptors are implicated in several physiological processes, including pain modulation, mood regulation, and diuresis .
The synthesis of Niravoline involves a multi-step process that includes:
In industrial settings, optimizing these synthetic routes is crucial for maximizing yield and purity. This optimization may involve controlling reaction conditions such as temperature and pressure, as well as the use of catalysts to enhance efficiency .
Niravoline's molecular structure can be represented using various chemical notations:
These representations provide insight into the compound's stereochemistry and functional groups.
Niravoline can participate in several types of chemical reactions:
These reactions highlight Niravoline's versatility in synthetic chemistry.
The mechanism by which Niravoline exerts its effects involves binding to kappa-opioid receptors, leading to various physiological responses. Studies have shown that Niravoline administration results in a significant reduction in intracranial pressure by decreasing brain water content, indicating its potential utility in treating conditions like brain edema . This mechanism underscores its therapeutic relevance in neurological contexts.
Niravoline exhibits properties characteristic of kappa-opioid receptor agonists, including:
Relevant data on these properties can be critical for its application in pharmaceutical formulations .
Niravoline has several scientific uses, particularly in pharmacology and medicinal chemistry:
Niravoline (RU-51599) is a selective kappa-opioid receptor (KOR) agonist developed in the late 20th century as part of efforts to target non-mu opioid receptors for therapeutic applications. Its chemical structure, N-Methyl-2-(3-nitrophenyl)-N-[(1S,2S)-2-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-1-yl]acetamide (C₂₂H₂₅N₃O₃), positions it within the morphinan derivative class of synthetic opioids [1] [7]. Historically, KOR agonists gained attention due to their distinct pharmacological profiles compared to mu-opioid receptor (MOR) agonists like morphine. Unlike MOR agonists, KOR ligands such as niravoline mediate analgesia and diuresis without significant respiratory depression or high addiction potential, making them attractive for conditions where MOR agonists pose risks [1] [2]. Niravoline emerged alongside agents like spiradoline and enadoline during a period of intensified research into KOR-specific effects on neuroendocrine and fluid homeostasis pathways. Its development was propelled by preclinical evidence suggesting utility in cerebral edema and hyponatremia, setting it apart from earlier KOR agonists burdened by dysphoric side effects [4] [6].
KOR agonists represent a critical avenue in opioid pharmacology due to their dual therapeutic advantages: mitigating risks associated with MOR activation (e.g., addiction, respiratory depression) and enabling novel treatments for complex disorders. The KOR, a Gᵢ/G₀-protein coupled receptor, inhibits adenylyl cyclase upon activation, reducing intracellular cAMP and hyperpolarizing neurons. This mechanism underlies diverse physiological effects:
Unlike MOR agonists, KOR ligands like niravoline lack reward pathway activation, making them unsuitable for abuse. This property is vital amid the opioid crisis [2] [8]. Additionally, KOR’s role in aquaresis (electrolyte-free water excretion) offers a mechanistic solution for conditions like hyponatremia in cirrhosis or heart failure, where conventional diuretics fail [6] [8]. Recent drug development strategies focus on biased agonism (preferring G-protein over β-arrestin pathways) and peripherally restricted ligands to minimize central side effects like dysphoria [2] [10]. These innovations position KOR agonists as versatile tools for disorders ranging from neuroinflammation to chronic itch [2] [8].
Table 1: Key Functions of Opioid Receptors and Their Therapeutic Implications
Receptor | Endogenous Ligand | Primary Functions | Clinical Applications |
---|---|---|---|
MOR | β-Endorphin | Analgesia, euphoria, respiratory depression | Severe pain management |
KOR | Dynorphin | Analgesia, diuresis, dysphoria | Hyponatremia, cerebral edema, pruritis |
DOR | Enkephalin | Analgesia, mood regulation | Investigational for neuropathic pain |
NOP | Nociceptin | Anxiolysis, hyperalgesia/allodynia | Under study for anxiety disorders |
Research on niravoline centers on leveraging its KOR-selective agonism for conditions with limited therapeutic options. Primary objectives include:
Preclinical studies demonstrated niravoline’s efficacy in ICP reduction in models of extradural mass lesions. For example, in cats with balloon-induced intracranial hypertension, niravoline (1 mg/kg IV) significantly lowered ICP by 35–40% within 1 hour and reduced brain water content by 8–10% [4]. Clinically, it was tested in cirrhosis patients with water retention, where it increased free water clearance by 128% without altering plasma osmolality or electrolytes at moderate doses [6]. A critical research gap involves translating its anti-edema effects to humans—while animal models show promise in glioma-induced edema, human trials remain limited [3] [7]. Future work aims to refine niravoline’s therapeutic window by minimizing CNS penetration to avoid dysphoria, aligning with broader KOR agonist development trends [2] [6].
Table 2: Key Preclinical and Clinical Findings for Niravoline
Study Model | Dose/Regimen | Key Outcomes | Reference |
---|---|---|---|
C6 Glioma Rats | 1 mg/kg IV × 4 doses | ↓ Water content in non-tumor brain regions by 5–7% | [3] |
Balloon-Inflated Cats | 1 mg/kg IV × 3 doses | ↓ ICP by 35–40%; ↑ cerebral perfusion pressure by 25% | [4] |
Cirrhosis Patients | 0.5–2 mg IV single dose | ↑ Diuresis (146 ± 31 mL/h) and free water clearance | [6] |
Niravoline exemplifies targeted KOR therapeutic utility, though its development stalled due to CNS side effects at higher doses. Contemporary research explores structural analogs and biased ligands to overcome these limitations [2] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7